An In-depth Technical Guide on the Historical Use of Digoxin in Cardiovascular Medicine
An In-depth Technical Guide on the Historical Use of Digoxin in Cardiovascular Medicine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Digoxin, a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata), represents one of the oldest and most storied therapeutic agents in cardiovascular medicine.[1][2] Its journey from a traditional herbal remedy for "dropsy" to a well-defined, albeit controversial, pharmaceutical agent reflects the evolution of medicine itself—from astute clinical observation to the rigors of randomized controlled trials and molecular pharmacology.[3][4] For centuries, compounds from the Digitalis genus have been a cornerstone in managing heart failure and atrial fibrillation due to their ability to increase myocardial contractility and regulate heart rate.[1] This technical guide provides an in-depth exploration of digoxin's historical use, focusing on the seminal discoveries, key experimental data, and the evolution of its therapeutic role.
Chapter 1: The Dawn of Digitalis Therapy: William Withering's Seminal Work
The formal introduction of digitalis into medicine is credited to the English physician and botanist William Withering.[5] In 1785, he published "An Account of the Foxglove and some of its Medical Uses," a monograph detailing ten years of clinical observations on the use of the purple foxglove plant, Digitalis purpurea.[1][5][6] This work is considered one of the first systematic clinical investigations of a drug's therapeutic and toxic effects.[6][7]
Withering was prompted to investigate the foxglove after learning of a secret family recipe, a folk remedy used to successfully treat dropsy (an archaic term for edema), a condition now understood to be a hallmark of congestive heart failure.[5] Recognizing foxglove as the active ingredient among more than 20 herbs, he began a meticulous study of its application.[5]
Withering's Clinical Observations
Withering administered preparations of dried, powdered foxglove leaves and carefully documented the outcomes in 158 patients.[1] He noted its powerful diuretic effect and its ability to slow the heart rate.[6] His work established clear guidelines for its rational use, including dosage optimization and a detailed description of the signs of toxicity, such as nausea, vomiting, and visual disturbances.[1][7] The incidence of side effects in his patients is considered comparable to that recorded by physicians today.[1]
Data Presentation
The quantitative results from Withering's ten-year investigation are summarized below.
| Patient Cohort | Number of Patients | Outcome |
| Total Patients Treated | 158 | Varied |
| Patients with Congestive Heart Failure ("Dropsy") | 101 | Experienced relief |
| Patients with Other Conditions (e.g., Tuberculosis) | 57 | Did not benefit |
| Table 1. Summary of patient outcomes from William Withering's "An Account of the Foxglove" (1785).[1] |
Experimental Protocols
Protocol 1: Withering's Preparation and Administration of Digitalis (c. 1775-1785)
Objective: To establish a safe and effective method for administering foxglove leaf for the treatment of dropsy.
Methodology:
-
Plant Collection: Leaves of the purple foxglove (Digitalis purpurea) were gathered when the plant was in blossom.
-
Preparation: The leaves were dried, either in the sun or on a pan over a fire, until they could be ground into a fine green powder.
-
Formulation: The powder was used directly or made into an infusion. For the infusion, a standardized amount of the dried powder was steeped in boiling water.
-
Dosage and Administration: Withering meticulously worked to determine the optimal dosage. He stressed that care must be taken in adjusting the dose for each patient, starting with a low amount and titrating upwards based on clinical response (diuresis, heart rate) and the emergence of toxic side effects (e.g., nausea, vomiting).
-
Monitoring: Patients were closely observed for both therapeutic effects (reduction in edema) and signs of toxicity. Withering established clear guidelines for discontinuing the drug upon the first signs of adverse effects.
Chapter 2: Elucidating the Molecular Mechanism
For nearly two centuries after Withering's publication, the precise mechanism of action of digitalis glycosides remained unknown. The critical breakthrough came in the mid-20th century. In 1953, the physiologist H.J. Schatzmann demonstrated that cardiac glycosides are potent inhibitors of the active transport of sodium (Na+) and potassium (K+) ions across the cell membrane.[2] This transport system was later identified as the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, now recognized as the primary cellular receptor for digoxin.[8][9]
The Na+/K+-ATPase Signaling Cascade
The inhibition of the Na+/K+-ATPase pump by digoxin is the central event that triggers its therapeutic effects.[8][10] Digoxin binds to a specific site on the extracellular portion of the pump's alpha-subunit.[10] This binding reduces the enzyme's activity, leading to a cascade of ionic events within the cardiac myocyte.[8]
-
Inhibition of Na+/K+-ATPase: Digoxin binding impairs the pumping of 3 Na+ ions out of the cell in exchange for 2 K+ ions into the cell.[11]
-
Increased Intracellular Sodium: The reduced pump activity leads to a gradual accumulation of Na+ inside the myocyte.[8][12]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium (Ca2+) from the cell.[12]
-
Increased Intracellular Calcium: With the Na+/Ca2+ exchanger's activity diminished, intracellular Ca2+ levels rise. This leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR).[12]
-
Enhanced Contractility: During subsequent heartbeats, the SR releases a larger amount of Ca2+, which binds to the myofilament protein troponin C, resulting in a more forceful contraction of the heart muscle (a positive inotropic effect).[11][12]
Mandatory Visualization
Caption: Core signaling pathway of digoxin in cardiac myocytes.
Chapter 3: Quantifying the Inotropic Effect
Following the elucidation of its mechanism, research focused on quantifying digoxin's effects and establishing a therapeutic window. Early experimental work often utilized isolated animal heart muscle preparations, such as the cat papillary muscle, to study the direct effects on contractility.[13][14] Later clinical studies correlated serum drug concentrations with physiological changes.
Early Experimental Models
The cat papillary muscle preparation was a valuable in vitro model.[14] It allowed researchers to measure isometric contraction force in a controlled environment, isolating the muscle from systemic neurohormonal influences and observing the direct inotropic effects of cardiac glycosides.[13]
Mandatory Visualization
Caption: Workflow for in vitro assessment of digoxin's inotropic effect.
Experimental Protocols
Protocol 2: In Vitro Assessment of Positive Inotropic Effects (Cat Papillary Muscle Preparation)
Objective: To measure the direct positive inotropic effect of digoxin on isolated cardiac muscle.
Methodology:
-
Tissue Preparation: A right ventricular papillary muscle is excised from a cat heart.[15]
-
Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the muscle is fixed, and the other is attached to an isometric force transducer to measure contractile tension.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 12-24 beats per minute) via platinum electrodes.[14]
-
Equilibration: The preparation is allowed to equilibrate until a stable baseline of isometric contractions is achieved.
-
Drug Administration: Digoxin is added to the organ bath in increasing concentrations to establish a dose-response relationship. The force of contraction is recorded continuously.
-
Data Acquisition: Key parameters, including peak developed tension and the maximum rate of tension development (dT/dt), are measured to quantify the inotropic response.
-
Washout: The muscle is washed with a drug-free solution to observe the reversibility of the drug's effect.[16]
Clinical Dose-Response Data
Clinical studies in the 1970s began to correlate serum digoxin concentrations with physiological effects, such as changes in systolic time intervals, which are non-invasive measures of ventricular function.
Data Presentation
The following table summarizes data from a study examining the relationship between incremental increases in serum digoxin and changes in left ventricular ejection time (LVET), a measure of cardiac performance.
| Parameter | Dose 1 (0.25 mg/day) | Dose 2 (0.5 mg/day) | Mean Change | p-value |
| Serum Digoxin (ng/mL) | 0.56 (± 0.06) | 1.18 (± 0.11) | +0.62 | <0.01 |
| Left Ventricular Ejection Time (msec) | Baseline | Baseline - 5.6 (± 3.0) | -5.6 | <0.05 |
| Table 2. Dose-Response of Serum Digoxin on Systolic Time Intervals. Data shows that increasing the maintenance dose within the therapeutic range improved ventricular function.[17] |
Chapter 4: The Landmark Digitalis Investigation Group (DIG) Trial
Despite its widespread use for over 200 years, there was considerable uncertainty regarding digoxin's effect on mortality in patients with heart failure.[4] To address this, the U.S. National Heart, Lung, and Blood Institute sponsored the Digitalis Investigation Group (DIG) trial, the largest randomized controlled trial of digoxin ever conducted.[4][18] The primary results were published in 1997.
DIG Trial Design and Methodology
The DIG trial was a large, simple, randomized, double-blind, placebo-controlled study conducted at 302 centers in the U.S. and Canada between 1991 and 1993.[19] It was designed to provide a definitive answer on the effect of digoxin on mortality in heart failure patients who were already being treated with diuretics and ACE inhibitors.[18]
Mandatory Visualization
Caption: Logical flow of the Digitalis Investigation Group (DIG) trial.
Experimental Protocols
Protocol 3: The Digitalis Investigation Group (DIG) Trial Protocol (1991-1993)
Objective: To determine the effect of digoxin on all-cause mortality in patients with clinical heart failure and a left ventricular ejection fraction (LVEF) of ≤ 45%.[19]
Methodology:
-
Patient Population: 6,800 patients with clinical heart failure, in normal sinus rhythm, and with an LVEF of 45% or less were enrolled.[4][18]
-
Inclusion Criteria: Broad eligibility criteria were used to ensure the results were generalizable to a wide range of heart failure patients.[19]
-
Randomization: Patients were randomized in a double-blind fashion to receive either digoxin or a matching placebo.[4]
-
Treatment: The digoxin dose was based on an algorithm considering age, sex, and renal function, with a target dose range of 0.125 to 0.5 mg/day.[18] The background therapy for heart failure (diuretics and ACE inhibitors) was continued in both groups.
-
Follow-up: Patients were followed for a mean of 37 months.[20]
-
Endpoints:
Key Findings of the DIG Trial
The DIG trial found that digoxin had a neutral effect on the primary endpoint of all-cause mortality. However, it demonstrated a significant clinical benefit by reducing the rate of hospitalization.[3]
Data Presentation
| Outcome | Digoxin Group (n=3403) | Placebo Group (n=3403) | Relative Risk (RR) | 95% CI | p-value |
| All-Cause Mortality | 1181 (34.7%) | 1194 (35.1%) | 0.99 | 0.91-1.07 | 0.80 |
| Hospitalization for Worsening HF | 910 (26.8%) | 1180 (34.7%) | 0.72 | 0.66-0.79 | <0.001 |
| Death or Hospitalization for Worsening HF | 1500 (44.1%) | 1697 (49.9%) | 0.85 | 0.79-0.91 | <0.001 |
| Table 3. Key Outcomes of the Digitalis Investigation Group (DIG) Trial.[2] |
Post-hoc analyses of the DIG trial later revealed a crucial relationship between serum digoxin concentration (SDC) and mortality, suggesting that lower concentrations were associated with better outcomes.
| Serum Digoxin Concentration (ng/mL) | Hazard Ratio (vs. Placebo) for All-Cause Mortality | 95% Confidence Interval | p-value |
| 0.5 - 0.7 | 0.77 | 0.67 - 0.89 | <0.001 |
| 0.8 - 1.0 | 0.96 | 0.85 - 1.08 | 0.51 |
| 1.1 - 1.5 | 1.13 | 1.00 - 1.28 | 0.06 |
| 1.6 - 2.0 | 1.33 | 1.12 - 1.58 | 0.001 |
| Table 4. All-Cause Mortality Hazard Ratios by Serum Digoxin Concentration (Post-Hoc Analysis of DIG Trial).[21][22] |
Conclusion
The history of digoxin in cardiovascular medicine is a compelling narrative of scientific progress. From William Withering's pioneering clinical observations with a crude plant extract to the molecular precision of Na+/K+-ATPase inhibition and the large-scale evidence from the DIG trial, our understanding of this drug has profoundly deepened.[1][2][8] Initially hailed as a powerful treatment for dropsy, its role has been refined over two centuries.[1] While no longer a first-line therapy for heart failure due to the lack of a mortality benefit and the advent of newer agents, the DIG trial confirmed its value in reducing hospitalizations.[3] Furthermore, subsequent analyses have highlighted the critical importance of dose and serum concentration, showing that lower levels may be both safer and more effective.[21][22] Digoxin's enduring, albeit more selective, role in contemporary practice is a testament to its powerful physiological effects, underscoring a journey from botanical remedy to a precisely targeted, concentration-dependent therapeutic agent.
References
- 1. historyofinformation.com [historyofinformation.com]
- 2. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 5. William Withering - Wikipedia [en.wikipedia.org]
- 6. Therapeutic and toxic effects of digitalis: William Withering, 1785. | Read by QxMD [read.qxmd.com]
- 7. Therapeutic and toxic effects of digitalis: William Withering, 1785 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of digitalis on cell biochemistry: sodium pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
- 12. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of digitalis and calcium on papillary muscles in normal and hypoxic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of previous mechanical events on the contractility of isolated cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cat Heart Muscle in Vitro : VI. Potassium exchange in papillary muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-response relation between therapeutic levels of serum digoxin and systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Digoxin Investigation Group - American College of Cardiology [acc.org]
- 19. Rationale, design, implementation, and baseline characteristics of patients in the DIG trial: a large, simple, long-term trial to evaluate the effect of digitalis on mortality in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BioLINCC: Digitalis Investigation Group (DIG) [biolincc.nhlbi.nih.gov]
- 21. Digoxin and Heart Failure: Are We Clear Yet? – ScienceOpen [scienceopen.com]
- 22. Dose response characterization of the association of serum digoxin concentration with mortality outcomes in the Digitalis Investigation Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
